Cas no 127378-24-9 ((5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one)

(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 化学的及び物理的性質
名前と識別子
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- (E)-5-(3-Ethoxybenzylidene)-2-mercaptothiazol-4(5H)-one
- (5E)-5-(3-ETHOXYBENZYLIDENE)-2-MERCAPTO-1,3-THIAZOL-4(5H)-ONE
- (5E)-5-(3-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
- (5E)-5-[(3-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Albb-009159
- AKOS B018233
- ART-CHEM-BB B018233
- CHEMBRDG-BB 3018233
- (5E)-5-(3-ethoxybenzylidene)-2-thioxo-thiazolidin-4-one
- (5E)-5-[(3-ethoxyphenyl)methylene]-2-thioxo-4-thiazolidinone
- (5E)-5-[(3-ethoxyphenyl)methylene]-2-thioxo-thiazolidin-4-one
- (5E)-5-(3-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one(SALTDATA: FREE)
- (5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
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- MDL: MFCD04968949
- インチ: InChI=1S/C12H11NO2S2/c1-2-15-9-5-3-4-8(6-9)7-10-11(14)13-12(16)17-10/h3-7H,2H2,1H3,(H,13,14,16)/b10-7+
- InChIKey: ILTPDFXVEVRXRT-JXMROGBWSA-N
- ほほえんだ: CCOC1=CC=CC(/C=C/2\C(NC(S2)=S)=O)=C1
計算された属性
- せいみつぶんしりょう: 265.02300
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
じっけんとくせい
- 密度みつど: 1.329
- ふってん: 413.221°C at 760 mmHg
- フラッシュポイント: 203.709°C
- 屈折率: 1.652
- PSA: 102.76000
- LogP: 2.42100
(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one セキュリティ情報
- 危険レベル:IRRITANT
(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB214935-5g |
(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, 95%; . |
127378-24-9 | 95% | 5g |
€552.30 | 2025-02-18 | |
TRC | E937773-500mg |
(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |
127378-24-9 | 500mg |
$ 115.00 | 2022-06-05 | ||
1PlusChem | 1P000XHA-5g |
4-Thiazolidinone, 5-[(3-ethoxyphenyl)methylene]-2-thioxo- |
127378-24-9 | 95% | 5g |
$318.00 | 2025-02-18 | |
Ambeed | A629954-1g |
(E)-5-(3-Ethoxybenzylidene)-2-mercaptothiazol-4(5H)-one |
127378-24-9 | 95+% | 1g |
$108.0 | 2024-04-25 | |
eNovation Chemicals LLC | Y1243510-5g |
4-Thiazolidinone, 5-[(3-ethoxyphenyl)methylene]-2-thioxo- |
127378-24-9 | 95% | 5g |
$475 | 2025-02-21 | |
Chemenu | CM372495-1g |
(E)-5-(3-Ethoxybenzylidene)-2-mercaptothiazol-4(5H)-one |
127378-24-9 | 95%+ | 1g |
$119 | 2024-08-02 | |
abcr | AB214935-5 g |
(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one; 95% |
127378-24-9 | 5 g |
€552.30 | 2023-07-20 | ||
Chemenu | CM372495-5g |
(E)-5-(3-Ethoxybenzylidene)-2-mercaptothiazol-4(5H)-one |
127378-24-9 | 95%+ | 5g |
$370 | 2024-08-02 | |
A2B Chem LLC | AA42590-5g |
(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5h)-one |
127378-24-9 | 95% | 5g |
$318.00 | 2024-04-20 | |
A2B Chem LLC | AA42590-1g |
(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5h)-one |
127378-24-9 | 95% | 1g |
$87.00 | 2024-04-20 |
(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-oneに関する追加情報
Introduction to (5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (CAS No. 127378-24-9)
Compound with the chemical name (5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one and the CAS number 127378-24-9 represents a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the thiazole derivative class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. Thiazole derivatives are known for their structural versatility and have been extensively studied for their roles in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer properties.
The molecular structure of (5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one incorporates several key functional groups that contribute to its unique chemical and biological properties. The presence of a mercapto group at the 2-position of the thiazole ring and an ethoxy-substituted benzylidene moiety at the 5-position introduces both reactivity and potential interaction sites with biological targets. This configuration allows for a range of possible interactions with enzymes and receptors, making it a promising candidate for drug discovery.
In recent years, there has been a growing interest in thiazole derivatives as scaffolds for developing novel therapeutic agents. The< strong>mercapto group in particular has been highlighted for its ability to form disulfide bonds, which are crucial in various biological processes. Additionally, the< strong>ethoxybenzylidene moiety can participate in hydrogen bonding and π-stacking interactions, further enhancing the compound's binding affinity to biological targets. These features make (5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one a valuable compound for medicinal chemistry research.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The key steps typically include condensation reactions between appropriate precursors followed by functional group modifications. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to introduce the ethoxybenzylidene moiety efficiently. The final product is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm its structural integrity.
One of the most compelling aspects of (5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is its potential application in addressing various diseases. Current research indicates that this compound exhibits promising activities against several types of cancer cells by inhibiting key signaling pathways involved in tumor growth and progression. For instance, studies have shown that it can interfere with the activity of enzymes such as kinases, which are often overexpressed in cancer cells. Furthermore, its ability to induce apoptosis in cancer cells without significant toxicity to healthy cells makes it an attractive candidate for further development.
In addition to its anticancer potential, (5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has shown promise in treating inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including arthritis and autoimmune disorders. Research suggests that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect is attributed to its ability to interact with specific enzymes involved in the inflammatory response, thereby reducing inflammation and alleviating symptoms associated with these conditions.
The pharmacokinetic properties of (5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one are also an important consideration in its development as a therapeutic agent. Studies have indicated that it exhibits good oral bioavailability and moderate tissue distribution upon administration. This suggests that it could be delivered via oral routes without significant loss of efficacy. Additionally, its stability under physiological conditions enhances its potential as a drug candidate.
Evaluation of the compound's safety profile is crucial before proceeding to clinical trials. Preliminary toxicology studies have demonstrated that (5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is well-tolerated at moderate doses but may cause some side effects at higher concentrations. Common side effects observed include gastrointestinal discomfort and mild liver enzyme elevation. However, these effects are generally reversible upon discontinuation of treatment or dose adjustment.
The future direction of research on (5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one includes further optimization of its chemical structure to enhance its pharmacological properties and reduce potential side effects. Additionally, exploring new synthetic routes that improve yield and scalability will be essential for large-scale production. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in advancing this compound towards clinical development.
In conclusion, (5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (CAS No. 127378-24-9) is a versatile thiazole derivative with significant potential in pharmaceutical applications. Its unique molecular structure and demonstrated biological activities make it a promising candidate for treating various diseases, particularly cancer and inflammatory disorders. Continued research and development will be necessary to fully realize its therapeutic potential.
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